molecular formula C9H9N3 B15072282 (1,5-Naphthyridin-4-yl)methanamine

(1,5-Naphthyridin-4-yl)methanamine

Cat. No.: B15072282
M. Wt: 159.19 g/mol
InChI Key: LQPMWHYQTAVEND-UHFFFAOYSA-N
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Description

(1,5-Naphthyridin-4-yl)methanamine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their significant importance in medicinal chemistry due to their diverse biological activities. This compound features a naphthyridine ring system fused with a methanamine group, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization to form the naphthyridine core . The methanamine group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of (1,5-Naphthyridin-4-yl)methanamine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1,5-Naphthyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the naphthyridine ring to dihydronaphthyridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-alkylated naphthyridines, N-acylated derivatives, and various substituted naphthyridines, depending on the reagents and conditions used .

Scientific Research Applications

(1,5-Naphthyridin-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,5-Naphthyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Another isomer with different nitrogen atom arrangements.

    Quinoline: A structurally similar compound with a single nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with a different nitrogen atom position.

Uniqueness

(1,5-Naphthyridin-4-yl)methanamine is unique due to its specific arrangement of nitrogen atoms and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers and related compounds .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1,5-naphthyridin-4-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-6-7-3-5-11-8-2-1-4-12-9(7)8/h1-5H,6,10H2

InChI Key

LQPMWHYQTAVEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)CN

Origin of Product

United States

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